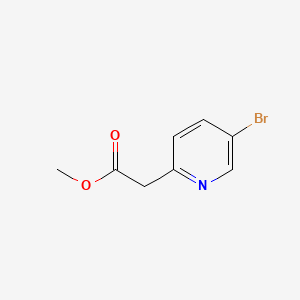

Methyl 2-(5-bromopyridin-2-YL)acetate

Description

BenchChem offers high-quality Methyl 2-(5-bromopyridin-2-YL)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(5-bromopyridin-2-YL)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(5-bromopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-12-8(11)4-7-3-2-6(9)5-10-7/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIAATLPQSKGUBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Methyl 2-(5-bromopyridin-2-yl)acetate (CAS 917023-06-4): Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery and agrochemical development, the strategic use of functionalized heterocyclic building blocks is paramount for the efficient construction of complex molecular architectures.[1][2] Methyl 2-(5-bromopyridin-2-yl)acetate, registered under CAS number 917023-06-4, has emerged as a particularly valuable intermediate.[3][4] Its structure features a pyridine ring, a common scaffold in numerous bioactive compounds, functionalized with two distinct reactive handles: a bromine atom poised for cross-coupling reactions and a methyl ester group amenable to various transformations.[4][5]

This guide provides an in-depth technical overview of Methyl 2-(5-bromopyridin-2-yl)acetate, tailored for researchers, medicinal chemists, and process development scientists. We will delve into its core physicochemical properties, spectroscopic signature, a detailed synthetic protocol, its key reactivity patterns, and its applications as a strategic precursor in the synthesis of high-value compounds.

Physicochemical and Spectroscopic Profile

The fundamental properties of a reagent dictate its handling, reaction conditions, and purification strategies. Methyl 2-(5-bromopyridin-2-yl)acetate is typically a colorless to pale yellow liquid or semi-solid, soluble in common organic solvents like ethanol and ether.[3] Its key identifiers and computed physical properties are summarized below.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 917023-06-4 | [6] |

| IUPAC Name | methyl 2-(5-bromopyridin-2-yl)acetate | [6] |

| Molecular Formula | C₈H₈BrNO₂ | [3][6] |

| Molecular Weight | 230.06 g/mol | [6][7] |

| SMILES | COC(=O)CC1=NC=C(C=C1)Br | [6] |

| InChIKey | NIAATLPQSKGUBG-UHFFFAOYSA-N | [6][7] |

| Boiling Point | 266.0 ± 25.0 °C (Predicted) | [3] |

| Density | 1.517 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 1.95 ± 0.22 (Predicted) | [3] |

Spectroscopic Characterization

Structural confirmation is critical for any starting material. The ¹H-NMR spectrum provides a definitive fingerprint for Methyl 2-(5-bromopyridin-2-yl)acetate.

Table 2: ¹H-NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Coupling Constant (J) | Source |

| 8.62 ppm | d | 1H | H6 (proton α to N, ortho to Br) | 2.31 Hz | [8] |

| 7.79 ppm | dd | 1H | H4 (proton meta to N, ortho to Br) | 8.25, 2.31 Hz | [8] |

| 7.21 ppm | d | 1H | H3 (proton meta to N and Br) | 8.24 Hz | [8] |

| 3.82 ppm | s | 2H | Methylene (-CH₂-) | - | [8] |

| 3.73 ppm | s | 3H | Methyl (-OCH₃) | - | [8] |

The provided ¹H-NMR data is crucial for in-process reaction monitoring and final product verification, allowing researchers to confirm the integrity of the pyridine ring and the presence of the acetate side chain.

Additionally, predicted collision cross-section (CCS) values from mass spectrometry studies offer insights into the compound's gas-phase behavior, which is valuable for advanced analytical characterization.[9]

Synthesis and Purification

A reliable and scalable synthesis is essential for the utility of any building block. The following protocol describes a validated method for preparing Methyl 2-(5-bromopyridin-2-yl)acetate.[8]

Diagram: Synthetic Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs [mdpi.com]

- 3. lookchem.com [lookchem.com]

- 4. CAS 917023-06-4: methyl 2-(5-bromopyridin-2-yl)acetate [cymitquimica.com]

- 5. Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate (1289097-37-5) for sale [vulcanchem.com]

- 6. Methyl 2-(5-bromopyridin-2-yl)acetate | C8H8BrNO2 | CID 53419526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 917023-06-4[Methyl 2-(5-bromopyridin-2-yl)acetate]- Acmec Biochemical [acmec.com.cn]

- 8. Methyl 2-(5-broMopyridin-2-yl)acetate | 917023-06-4 [chemicalbook.com]

- 9. PubChemLite - Methyl 2-(5-bromopyridin-2-yl)acetate (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to the Synthesis of Methyl (5-Bromo-2-pyridinyl)acetate

Abstract

Methyl (5-bromo-2-pyridinyl)acetate is a pivotal heterocyclic building block in modern medicinal chemistry and drug development. Its utility as a key intermediate, notably in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Etodolac, underscores the need for robust and scalable synthetic routes.[1][2] This technical guide provides an in-depth analysis of the primary and alternative pathways for the synthesis of this compound. We will dissect the mechanistic rationale behind each transformation, present a detailed, field-proven experimental protocol, and offer a comparative analysis of the discussed strategies to empower researchers in making informed decisions for their specific applications.

Introduction and Retrosynthetic Analysis

The pyridine ring is a "privileged scaffold" in drug discovery, and its functionalization is a cornerstone of synthetic organic chemistry. The title compound, methyl (5-bromo-2-pyridinyl)acetate, possesses two key reactive handles: a bromine atom at the 5-position, amenable to a wide array of cross-coupling reactions, and an ester group at the 2-position, which can be readily hydrolyzed, amidated, or used as a handle for further elaboration.

A logical retrosynthetic analysis of the target molecule reveals several viable starting points, primarily dictated by the strategy for introducing the C2-acetic acid side chain.

Retrosynthetic Pathways

Caption: Retrosynthetic analysis of Methyl (5-bromo-2-pyridinyl)acetate.

This analysis highlights two primary strategies:

-

Functionalization of 5-Bromo-2-methylpyridine: A classical and robust approach involving the elaboration of the methyl group.[3]

-

Cross-Coupling onto a Dihalopyridine Core: A more modern organometallic approach that builds the side chain in a single step.[4]

Discussion of Synthetic Pathways

Primary Pathway: Elaboration of 5-Bromo-2-methylpyridine

This three-step sequence is arguably the most common and reliable method for laboratory-scale synthesis, utilizing well-understood and high-yielding transformations. The commercially available starting material, 5-bromo-2-methylpyridine, serves as an ideal precursor.[5][6]

Caption: Workflow for the primary synthesis pathway.

-

Step 1: Radical Bromination: The synthesis commences with the selective bromination of the methyl group. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[3] The reaction proceeds via a free-radical mechanism, initiated by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions. The key to the selectivity lies in maintaining a low, steady concentration of elemental bromine (Br₂) in the reaction mixture, which is generated in situ from the reaction of NBS with trace amounts of HBr. This condition favors radical substitution at the activated "benzylic-like" position of the picoline over electrophilic aromatic substitution on the electron-deficient pyridine ring.[7]

-

Step 2: Cyanation: The resulting 5-bromo-2-(bromomethyl)pyridine is a potent lachrymator and a reactive alkylating agent.[8] It readily undergoes nucleophilic substitution (SN2) with a cyanide source, typically sodium or potassium cyanide, in a polar aprotic solvent like DMSO or DMF. This step efficiently installs the required nitrile functionality, extending the carbon chain by one.[9]

-

Step 3: Methanolysis: The final step involves the conversion of the nitrile to the methyl ester. This is most commonly achieved by acidic alcoholysis. Heating the nitrile in methanol with a catalytic amount of a strong mineral acid, such as sulfuric acid or anhydrous HCl, first protonates the nitrogen, activating the nitrile towards nucleophilic attack by methanol. The resulting imino-ether intermediate is then hydrolyzed by trace water and further reacts with methanol to yield the desired ester product.

Alternative Pathway: Palladium-Catalyzed Cross-Coupling

Modern organometallic chemistry offers more convergent, albeit technically demanding, routes. The Negishi coupling, which couples an organozinc compound with an organic halide, is particularly well-suited for this purpose.[10][11][12]

The strategy involves a regioselective coupling at the C2 position of 2,5-dibromopyridine. The C-Br bond at the 2-position of a pyridine ring is generally more reactive towards oxidative addition to a Pd(0) catalyst than a C-Br bond at the 3- or 5-position.[13] This inherent reactivity difference can be exploited for selective functionalization.

The organozinc partner, the Reformatsky reagent (BrZnCH₂CO₂Me), can be pre-formed or generated in situ from methyl bromoacetate and activated zinc. The catalytic cycle proceeds through the standard steps of oxidative addition, transmetalation, and reductive elimination to form the new C-C bond.

While elegant, this method's primary challenges include the preparation and handling of the moisture-sensitive organozinc reagent and ensuring high regioselectivity to avoid side products from coupling at the 5-position. A similar strategy can be employed using a Kumada coupling with a Grignard reagent, but these are often too reactive and less functional-group tolerant.[14][15][16][17][18]

Detailed Experimental Protocol (Primary Pathway)

This section provides a representative, step-by-step protocol for the synthesis of methyl (5-bromo-2-pyridinyl)acetate from 5-bromo-2-methylpyridine.

Safety First: This synthesis involves highly toxic (NaCN), corrosive (H₂SO₄), and lachrymatory (5-bromo-2-(bromomethyl)pyridine) substances. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.

Table 1: Reagents and Materials for Primary Pathway

| Step | Reagent/Material | CAS No. | M.W. ( g/mol ) | Quantity (Example Scale) | Moles (mmol) | Notes |

| 1 | 5-Bromo-2-methylpyridine | 3430-13-5 | 172.02 | 10.0 g | 58.1 | Starting material |

| 1 | N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 10.9 g | 61.0 | Recrystallize from water if needed |

| 1 | AIBN | 78-67-1 | 164.21 | 0.48 g | 2.9 | Radical initiator |

| 1 | Carbon Tetrachloride (CCl₄) | 56-23-5 | 153.82 | 200 mL | - | Solvent (Caution: Toxic) |

| 2 | Sodium Cyanide (NaCN) | 143-33-9 | 49.01 | 3.12 g | 63.7 | EXTREMELY TOXIC |

| 2 | Dimethyl Sulfoxide (DMSO) | 67-68-5 | 78.13 | 100 mL | - | Anhydrous solvent |

| 3 | Methanol (MeOH) | 67-56-1 | 32.04 | 150 mL | - | Anhydrous solvent |

| 3 | Sulfuric Acid (H₂SO₄), conc. | 7664-93-9 | 98.08 | 10 mL | ~180 | Catalyst (Add slowly) |

| - | Saturated NaHCO₃ solution | - | - | As needed | - | For work-up and neutralization |

| - | Saturated NaCl solution (Brine) | - | - | As needed | - | For work-up |

| - | Anhydrous MgSO₄ or Na₂SO₄ | - | - | As needed | - | Drying agent |

| - | Ethyl Acetate / Hexanes | - | - | As needed | - | Solvents for extraction & chromatography |

Step 1: Synthesis of 5-Bromo-2-(bromomethyl)pyridine

-

To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-methylpyridine (10.0 g, 58.1 mmol), N-bromosuccinimide (10.9 g, 61.0 mmol, 1.05 eq), and carbon tetrachloride (200 mL).

-

Add AIBN (0.48 g, 2.9 mmol, 0.05 eq) to the suspension.

-

Heat the mixture to reflux (approx. 77 °C) using a heating mantle. A bright light source (e.g., a 150W tungsten lamp) can be positioned near the flask to facilitate initiation.

-

Maintain reflux for 4-6 hours. The reaction can be monitored by TLC (20% Ethyl Acetate in Hexanes). The reaction is complete when the dense succinimide byproduct floats to the surface.

-

Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes to precipitate the succinimide.

-

Filter the solid succinimide and wash it with a small amount of cold CCl₄.

-

Concentrate the filtrate under reduced pressure to yield a crude oil or solid. The product, 5-bromo-2-(bromomethyl)pyridine, is often used in the next step without further purification. Caution: Product is a lachrymator.

Step 2: Synthesis of (5-Bromo-2-pyridinyl)acetonitrile

-

In a 500 mL flask, dissolve sodium cyanide (3.12 g, 63.7 mmol, 1.1 eq) in anhydrous DMSO (100 mL). Extreme caution must be used when handling NaCN. Work in a fume hood and have a cyanide quench solution (e.g., bleach or ferrous sulfate) available.

-

Cool the cyanide solution in an ice-water bath.

-

Dissolve the crude 5-bromo-2-(bromomethyl)pyridine from Step 1 in a minimal amount of DMSO (~20 mL) and add it dropwise to the stirred cyanide solution over 30 minutes, keeping the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

-

Pour the reaction mixture into 400 mL of ice-water and stir for 30 minutes. A precipitate should form.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and air-dry. The crude (5-bromo-2-pyridinyl)acetonitrile can be purified by recrystallization from ethanol/water or by column chromatography if necessary.

Step 3: Synthesis of Methyl (5-Bromo-2-pyridinyl)acetate

-

Place the crude (5-bromo-2-pyridinyl)acetonitrile (assuming quantitative yield from Step 1, ~58.1 mmol) in a 500 mL round-bottom flask with a reflux condenser.

-

Add anhydrous methanol (150 mL).

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (10 mL) with vigorous stirring.

-

After the addition, remove the ice bath and heat the mixture to reflux for 8-12 hours.

-

Cool the reaction to room temperature and carefully pour it over crushed ice (~300 g).

-

Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the final product as a pure oil or low-melting solid.

Data Presentation and Comparative Analysis

Table 2: Typical Results and Product Characterization

| Product Name | Step | Typical Yield | Purity (by GC/HPLC) | Appearance | Key ¹H NMR Signals (CDCl₃, δ ppm) |

| 5-Bromo-2-(bromomethyl)pyridine | 1 | 75-85% | >90% (crude) | Yellowish solid | ~8.6 (s, 1H), ~7.8 (d, 1H), ~7.4 (d, 1H), ~4.5 (s, 2H) |

| (5-Bromo-2-pyridinyl)acetonitrile | 2 | 80-90% | >95% | Off-white solid | ~8.6 (s, 1H), ~7.9 (d, 1H), ~7.4 (d, 1H), ~3.9 (s, 2H) |

| Methyl (5-bromo-2-pyridinyl)acetate | 3 | 70-85% | >98% | Colorless oil | ~8.6 (d, 1H), ~7.8 (dd, 1H), ~7.3 (d, 1H), ~3.9 (s, 2H), ~3.7 (s, 3H) |

Table 3: Comparison of Synthetic Pathways

| Feature | Pathway 1 (From 5-Bromo-2-methylpyridine) | Pathway 2 (Cross-Coupling) |

| Starting Materials | Readily available, inexpensive.[5] | Requires dihalopyridine and organometallic reagent preparation. |

| Number of Steps | 3 | 1 (plus reagent preparation) |

| Reagent Hazards | High (NBS is an irritant, NaCN is highly toxic, lachrymatory intermediate). | Moderate to High (Pyrophoric/moisture-sensitive organometallics). |

| Scalability | Well-established and scalable. | Can be difficult to scale due to organometallic handling. |

| Key Advantages | Robust, reliable, uses classical reactions, high overall yield. | Convergent, elegant, introduces side chain in one step. |

| Key Disadvantages | Use of highly toxic cyanide, generation of a lachrymatory intermediate. | Potential for low regioselectivity, strict anhydrous conditions required. |

Conclusion

The synthesis of methyl (5-bromo-2-pyridinyl)acetate is most practically achieved via a three-step sequence starting from 5-bromo-2-methylpyridine. This pathway, involving radical bromination, cyanation, and methanolysis, is robust, high-yielding, and relies on well-understood chemical principles, making it ideal for both academic and industrial laboratory settings. While modern cross-coupling methods present a more convergent alternative, they introduce challenges related to reagent sensitivity and regioselectivity. The choice of synthetic route will ultimately depend on the researcher's scale, available resources, and tolerance for handling specific hazardous materials. This guide provides the necessary technical foundation to successfully execute and adapt these syntheses for the advancement of drug discovery and development programs.

References

-

Wikipedia. (2023). Negishi coupling. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2013). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Retrieved from [Link]

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

- Google Patents. (n.d.). CN113929612A - Preparation method of etodolac intermediate.

-

Wikipedia. (2023). Kumada coupling. Retrieved from [Link]

-

SynArchive. (n.d.). Negishi Coupling. Retrieved from [Link]

- Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

-

NROChemistry. (n.d.). Kumada Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Kumada Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Negishi Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Bipyridine. Retrieved from [Link]

-

National Institutes of Health. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved from [Link]

-

Blogspot. (2025). What are the raw materials needed to synthesize 5-Bromo-2-methylpyridine?. Retrieved from [Link]

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

ResearchGate. (2015). How can I get 5-bromo-2-cyanopyridine using other raw material apart from 2,5-dibromopyridine?. Retrieved from [Link]

-

ResearchGate. (2025). The Formal Synthesis of Chiral Etodolac Using Chiral 1,2Di(alkylcarbonyl)oxypentan-3-one as Chiral Building Block. Retrieved from [Link]

-

Chem-Station. (2014). Kumada-Tamao-Corriu Cross Coupling. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Development, Synthesis, Characterization of Triptan and Dihydro Pyridine Heterocycles and Their Applications. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylpyridine. Retrieved from [Link]

-

Oriprobe. (n.d.). A Novel Method for the Synthesis of 5-Bromo-2-cyanopyridine. Retrieved from [Link]

-

Chemical Point. (n.d.). (5-Bromo-pyridin-2-yl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-(bromomethyl)pyridine hydrobromide. Retrieved from [Link]

-

PubChem. (n.d.). (5-Bromopyridin-2-yl)methanol. Retrieved from [Link]

Sources

- 1. BJOC - An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals [beilstein-journals.org]

- 2. CN113929612A - Preparation method of etodolac intermediate - Google Patents [patents.google.com]

- 3. 5-Bromo-2-methylpyridine | 3430-13-5 | Benchchem [benchchem.com]

- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Bromo-2-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 6. 5-Bromo-2-methylpyridine | C6H6BrN | CID 1201020 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. shyzchem.com [shyzchem.com]

- 8. 5-Bromo-2-(bromomethyl)pyridine hydrobromide | C6H6Br3N | CID 75480994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5-Bromo-2-Cyanopyridine|97%|CAS 97483-77-7 [benchchem.com]

- 10. Negishi coupling - Wikipedia [en.wikipedia.org]

- 11. synarchive.com [synarchive.com]

- 12. Negishi Coupling [organic-chemistry.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Kumada coupling - Wikipedia [en.wikipedia.org]

- 16. Kumada Coupling | NROChemistry [nrochemistry.com]

- 17. Kumada Coupling [organic-chemistry.org]

- 18. Kumada-Tamao-Corriu Cross Coupling | Chem-Station Int. Ed. [en.chem-station.com]

Methyl 5-bromopyridine-2-acetate chemical structure and IUPAC name

An In-Depth Technical Guide to Methyl 5-bromopyridine-2-acetate: A Keystone Building Block in Modern Drug Discovery

Abstract

Methyl 5-bromopyridine-2-acetate is a pivotal heterocyclic intermediate, valued for its unique structural features that enable a wide array of synthetic transformations. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will delve into its chemical identity, physicochemical properties, synthesis, and reactivity. Furthermore, we will explore its critical role as a versatile building block in the synthesis of complex, biologically active molecules, particularly in the realm of medicinal chemistry. This document synthesizes field-proven insights with established scientific data, offering detailed experimental protocols and explaining the causal relationships behind synthetic strategies, thereby serving as an essential resource for leveraging this compound in research and development.

Introduction: The Significance of Pyridine Scaffolds

Pyridine derivatives are a cornerstone of medicinal chemistry, forming the core structure of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The pyridine ring's presence in biologically active molecules is ubiquitous, owing to its ability to engage in hydrogen bonding and its overall electronic properties. The strategic functionalization of the pyridine ring is a key determinant of a compound's chemical behavior and its ultimate application.[1]

Within this versatile family, Methyl 5-bromopyridine-2-acetate emerges as a particularly valuable intermediate. Its structure features three key components ripe for chemical manipulation: a nucleophilic pyridine nitrogen, an ester group at the 2-position's side chain, and a bromine atom at the 5-position. This specific arrangement makes the molecule an ideal starting point for generating diverse molecular libraries, particularly through palladium-catalyzed cross-coupling reactions, which are fundamental in modern drug discovery.[2]

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is fundamental to its effective application in research.

Chemical Structure and Nomenclature

The formal IUPAC name for this compound is methyl 2-(5-bromopyridin-2-yl)acetate .[3] It is also commonly referred to by several synonyms, including:

-

Methyl 5-bromopyridine-2-acetate[3]

-

Methyl 2-(5-bromo-2-pyridyl)acetate[3]

-

(5-bromo-pyridin-2-yl)-acetic acid methyl ester[3]

The structure is characterized by a pyridine ring with a bromine atom at the C5 position and a methyl acetate group attached to the C2 position via a methylene bridge.

Caption: 2D Chemical Structure of Methyl 5-bromopyridine-2-acetate.

Physicochemical and Spectroscopic Data

The key properties of Methyl 5-bromopyridine-2-acetate are summarized below. These values are critical for planning reactions, purification, and storage.

| Property | Value | Source |

| Molecular Formula | C₈H₈BrNO₂ | PubChem[3] |

| Molecular Weight | 230.06 g/mol | PubChem[3] |

| Appearance | Solid | Sigma-Aldrich[4] |

| CAS Number | 917023-06-4 | PubChem[3] |

| SMILES | COC(=O)CC1=NC=C(C=C1)Br | PubChem[3] |

| InChI Key | NIAATLPQSKGUBG-UHFFFAOYSA-N | PubChem[3][4] |

Synthesis and Reactivity Profile

Synthetic Approach: Fischer Esterification

The most direct and common synthesis of Methyl 5-bromopyridine-2-acetate is through the Fischer esterification of its corresponding carboxylic acid, 5-Bromopyridine-2-acetic acid.[5] This classic acid-catalyzed reaction is favored for its simplicity and use of readily available reagents.

Causality in Experimental Choice:

-

Methanol is used as both the solvent and the esterifying alcohol. Using it in large excess drives the equilibrium towards the product side, maximizing the yield according to Le Châtelier's principle.

-

An acid catalyst , such as sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is essential. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. Thionyl chloride is particularly effective as it converts the carboxylic acid to an acyl chloride intermediate, which is highly reactive, and produces gaseous byproducts (SO₂ and HCl) that are easily removed.[6]

Caption: General workflow for the synthesis of Methyl 5-bromopyridine-2-acetate.

Reactivity and Strategic Applications

The utility of Methyl 5-bromopyridine-2-acetate stems from its distinct reactive sites:

-

The C5-Bromine Atom: This is the most significant functional handle for molecular elaboration. The bromine atom is ideally positioned for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions.[7][8] This allows for the straightforward introduction of a vast range of aryl, heteroaryl, or alkyl groups at this position, enabling extensive Structure-Activity Relationship (SAR) studies.[2]

-

The Ester Group: The methyl ester can be readily hydrolyzed to the parent carboxylic acid or converted into amides by reacting with primary or secondary amines. This allows for the attachment of different functional groups or pharmacophores via a linker.

-

The Pyridine Ring: The ring itself can undergo N-oxidation or be a ligand for metal coordination, adding another layer of potential derivatization.

Application in Drug Discovery: A Suzuki Coupling Approach

The bromine atom serves as a linchpin for Suzuki-Miyaura cross-coupling, a powerful C-C bond-forming reaction that is widely used in the pharmaceutical industry to construct biaryl or vinyl-aryl structures.[7] Derivatives synthesized from this scaffold have been investigated for anti-inflammatory and anti-cancer properties.[9]

Caption: Use of Methyl 5-bromopyridine-2-acetate in Suzuki coupling reactions.

Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol provides a self-validating, step-by-step methodology for a typical Suzuki coupling reaction. The success of the reaction is validated by monitoring the consumption of starting materials via Thin Layer Chromatography (TLC) and characterizing the final product using NMR and Mass Spectrometry.

Materials:

-

Methyl 5-bromopyridine-2-acetate (1.0 eq)

-

Arylboronic acid (1.1 - 1.5 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

-

1,4-Dioxane and Water (4:1 v/v), degassed

-

Ethyl acetate, Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 5-bromopyridine-2-acetate (e.g., 230 mg, 1.0 mmol), the desired arylboronic acid (1.1 mmol), and the base (e.g., K₃PO₄, 2.3 mmol).

-

Degassing: Seal the flask with a septum and cycle between vacuum and nitrogen or argon gas three times to ensure an inert atmosphere. This step is critical as oxygen can deactivate the palladium catalyst.

-

Reagent Addition: Add the palladium catalyst, Pd(PPh₃)₄ (5 mol%), to the flask. Immediately add the degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Reaction: Heat the reaction mixture to 85-95 °C and stir vigorously. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) until the starting bromide spot is consumed (typically 12-18 hours).[8]

-

Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL). The aqueous washes remove the inorganic base and boronic acid byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 5-aryl-pyridine-2-acetate derivative.[8]

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

Methyl 5-bromopyridine-2-acetate should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

GHS Classification: GHS07 (Warning)[4]

-

Precautionary Statements: P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[4]

Store in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

Methyl 5-bromopyridine-2-acetate is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its well-defined reactive sites, particularly the C5-bromine, provide a reliable and versatile entry point for constructing complex molecular architectures with significant therapeutic potential. The synthetic pathways and protocols detailed in this guide underscore its importance and provide researchers with the foundational knowledge to effectively utilize this compound in their drug discovery endeavors.

References

-

PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromopyridine-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Innovating with Pyridine Derivatives: The Essential Role of 5-Bromopyridine-2-carboxylic Acid. Retrieved from [Link]

-

Rauf, A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. Retrieved from [Link]

- Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

Sources

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Methyl 2-(5-bromopyridin-2-yl)acetate | C8H8BrNO2 | CID 53419526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 5-bromopyridine-2-acetate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Bromopyridine-2-acetic acid 97 192642-85-6 [sigmaaldrich.com]

- 6. 5-BROMOPYRIDINE-2-CARBOXYLIC ACID METHYL ESTER | 29682-15-3 [chemicalbook.com]

- 7. Methyl 2-[(3-bromo-5-methylpyridin-2-yl)amino]acetate (1289097-37-5) for sale [vulcanchem.com]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

Physical and chemical properties of Methyl 2-(5-bromopyridin-2-YL)acetate

An In-depth Technical Guide to Methyl 2-(5-bromopyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Intermediate

Methyl 2-(5-bromopyridin-2-yl)acetate is a bifunctional heterocyclic compound of significant interest in the fields of medicinal chemistry and agrochemical research. Its structure, featuring a pyridine ring substituted with a bromine atom and a methyl acetate group, offers two distinct and synthetically valuable reactive sites. The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and heteroaryl systems. Concurrently, the methyl acetate side chain at the 2-position provides a readily modifiable ester functional group for amide bond formation, homologation, or conversion to other functionalities. This guide provides a comprehensive technical overview of its properties, synthesis, characterization, and synthetic utility, grounded in established scientific principles and experimental data.

Molecular Structure and Identifiers

The unambiguous identification of a chemical entity is paramount for reproducible research. The structural and naming conventions for Methyl 2-(5-bromopyridin-2-yl)acetate are summarized below.

A Comprehensive Guide to the Spectral Analysis of Methyl 2-(5-bromopyridin-2-yl)acetate

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 2-(5-bromopyridin-2-yl)acetate. Designed for researchers, scientists, and professionals in drug development, this document offers not only the spectral data but also the underlying principles and experimental considerations essential for accurate structural elucidation and quality control.

Introduction: The Crucial Role of NMR in Pharmaceutical Research

In the landscape of pharmaceutical and chemical research, the unambiguous characterization of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the connectivity and chemical environment of atoms within a molecule.[1] For a molecule such as methyl 2-(5-bromopyridin-2-yl)acetate, a versatile building block in medicinal chemistry, a thorough understanding of its NMR spectra is critical for confirming its identity, assessing its purity, and ensuring the reliability of subsequent synthetic transformations.[2] This guide will dissect the ¹H and ¹³C NMR spectra of this compound, offering a detailed interpretation grounded in fundamental principles of chemical shifts, spin-spin coupling, and the influence of substituents on the pyridine ring.

Molecular Structure and Numbering

To facilitate a clear discussion of the NMR data, the atomic numbering convention for methyl 2-(5-bromopyridin-2-yl)acetate is established as follows:

Caption: Molecular structure and atom numbering of methyl 2-(5-bromopyridin-2-yl)acetate.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information about the number of different types of protons and their connectivity within the molecule. The data presented here is typically acquired in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[2]

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring a high-quality ¹H NMR spectrum of a small molecule like methyl 2-(5-bromopyridin-2-yl)acetate involves dissolving approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3] The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. For quantitative analysis, a sufficient relaxation delay (typically 5 times the longest T₁ of interest) is crucial to ensure accurate integration.[4]

Caption: Standard workflow for ¹H NMR data acquisition and processing.

¹H NMR Data Summary (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.62 | d | 1H | ~2.4 | H6 |

| ~7.85 | dd | 1H | ~8.4, 2.4 | H4 |

| ~7.39 | d | 1H | ~8.4 | H3 |

| ~3.88 | s | 2H | - | H7 (CH₂) |

| ~3.75 | s | 3H | - | H11 (OCH₃) |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific instrument used.

Detailed ¹H NMR Interpretation

-

Aromatic Region (7.0-9.0 ppm): The pyridine ring protons appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the nitrogen atom.[1]

-

H6 (δ ~8.62, doublet): This proton is located at the C6 position, adjacent to the nitrogen atom, making it the most deshielded of the ring protons. It appears as a doublet due to coupling with H4, with a small meta-coupling constant (J ≈ 2.4 Hz).

-

H4 (δ ~7.85, doublet of doublets): This proton at the C4 position is coupled to both H3 (ortho-coupling, J ≈ 8.4 Hz) and H6 (meta-coupling, J ≈ 2.4 Hz), resulting in a doublet of doublets.

-

H3 (δ ~7.39, doublet): The proton at C3 is coupled to H4 (ortho-coupling, J ≈ 8.4 Hz), giving rise to a doublet. The bromine atom at the C5 position influences the chemical shifts of the adjacent protons, contributing to the overall pattern.[5]

-

-

Aliphatic Region (3.0-4.0 ppm):

-

H7 (δ ~3.88, singlet): The two protons of the methylene group (CH₂) at the C7 position are chemically equivalent and appear as a singlet. Their proximity to the electron-withdrawing pyridine ring and the ester group shifts their signal downfield.

-

H11 (δ ~3.75, singlet): The three equivalent protons of the methyl ester group (OCH₃) at C11 appear as a sharp singlet.

-

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Acquisition

The acquisition of a ¹³C NMR spectrum typically requires a higher number of scans compared to ¹H NMR due to the low natural abundance of the ¹³C isotope (1.1%).[6] A standard broadband proton-decoupled sequence is commonly used to simplify the spectrum, resulting in a single peak for each unique carbon atom. The sample preparation is the same as for ¹H NMR.

¹³C NMR Data Summary (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170.5 | C8 (C=O) |

| ~156.0 | C2 |

| ~150.0 | C6 |

| ~140.0 | C4 |

| ~122.0 | C5 |

| ~121.0 | C3 |

| ~52.5 | C11 (OCH₃) |

| ~42.0 | C7 (CH₂) |

Note: These are approximate chemical shifts, and the exact values can vary.

Detailed ¹³C NMR Interpretation

-

Carbonyl Carbon (δ ~170.5): The ester carbonyl carbon (C8) appears at the most downfield position, which is characteristic for this functional group.[7]

-

Pyridine Ring Carbons (δ 120-160): The chemical shifts of the pyridine ring carbons are influenced by the electronegativity of the nitrogen atom and the bromine substituent.

-

C2 and C6 (δ ~156.0 and ~150.0): The carbons adjacent to the nitrogen (C2 and C6) are the most deshielded among the ring carbons.

-

C4 (δ ~140.0): The C4 carbon resonates at a downfield position.

-

C5 and C3 (δ ~122.0 and ~121.0): The C5 carbon, which is directly attached to the bromine atom, and the C3 carbon appear in the more upfield region of the aromatic signals. The heavy atom effect of bromine can also influence the chemical shift of C5.

-

-

Aliphatic Carbons (δ 40-60):

-

C11 (δ ~52.5): The methyl carbon of the ester group (OCH₃) gives a signal in this region.

-

C7 (δ ~42.0): The methylene carbon (CH₂) appears at the most upfield position in the spectrum.

-

Conclusion

The comprehensive analysis of the ¹H and ¹³C NMR spectra of methyl 2-(5-bromopyridin-2-yl)acetate provides a detailed and self-validating structural confirmation of the molecule. The presented data, coupled with the rationale behind the spectral assignments, serves as a reliable reference for researchers in the fields of synthetic chemistry and drug discovery. Adherence to standardized experimental protocols is essential for obtaining high-quality, reproducible NMR data, which is the foundation of robust scientific inquiry.

References

- Wiley-VCH. (n.d.).

- The Royal Society of Chemistry. (n.d.).

-

Giraudeau, P., et al. (2021). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. [Link]

-

ScienceOpen. (n.d.). Supporting Information. [Link]

-

Boston University. (n.d.). Basic NMR Concepts. [Link]

-

The Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). [Link]

-

Preprints.org. (n.d.). Supplementary Information. [Link]

-

University of Missouri-St. Louis. (2020). Optimized Default 1H Parameters. [Link]

-

ACS Publications. (1998). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 38(6), 1133-1140. [Link]

-

ACS Publications. (1981). Effects of solvent, protonation, and N-alkylation on the nitrogen-15 chemical shifts of pyridine and related compounds. The Journal of Organic Chemistry, 46(5), 917-921. [Link]

- The Royal Society of Chemistry. (n.d.).

-

Sci-Hub. (n.d.). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. [Link]

- The Royal Society of Chemistry. (n.d.).

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0031246). [Link]

-

ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13444-13458. [Link]

- (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

-

St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

-

ACS Publications. (1970). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society, 92(5), 1442-1444. [Link]

- (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.

-

PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. [Link]

-

ResearchGate. (n.d.). Figure S2: 13 C{ 1 H} NMR spectrum (126 MHz, DMSO-d6, 289 K) of 1a. * =.... [Link]

-

PubChemLite. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate (C8H8BrNO2). [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

-

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. [Link]

- The Royal Society of Chemistry. (n.d.).

Sources

Mass spectrometry fragmentation of Methyl 2-(5-bromopyridin-2-YL)acetate

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of Methyl 2-(5-bromopyridin-2-yl)acetate

Introduction

Methyl 2-(5-bromopyridin-2-yl)acetate is a key heterocyclic building block utilized in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structural characterization is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Mass spectrometry (MS) stands as a definitive analytical technique for this purpose, offering unparalleled sensitivity and structural information. The utility of MS, however, is directly proportional to the analyst's ability to interpret the resulting spectra. The fragmentation patterns observed are not random; they are governed by the fundamental principles of chemical stability, bond energies, and the inherent structural motifs of the molecule.

This guide provides a predictive, in-depth analysis of the mass spectrometric fragmentation behavior of Methyl 2-(5-bromopyridin-2-yl)acetate under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques. As no comprehensive fragmentation study for this specific molecule has been published, this document synthesizes established fragmentation principles for its constituent functional groups—a brominated pyridine ring and a methyl ester side chain—to construct a reliable predictive framework for its identification and structural elucidation.

Part 1: Core Molecular Characteristics and the Bromine Isotopic Signature

Before delving into fragmentation, understanding the molecule's fundamental properties is essential. The structure consists of a pyridine ring substituted with a bromine atom at the 5-position and a methyl acetate group at the 2-position.

Molecular Formula: C₈H₈BrNO₂ Monoisotopic Mass: 228.9738 Da[2] SMILES: COC(=O)CC1=NC=C(C=C1)Br[2]

The most powerful diagnostic feature in the mass spectrum of this compound is the presence of bromine. Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an abundance ratio of approximately 1:1 (50.7% and 49.3%, respectively).[3] Consequently, the molecular ion and any fragment containing the bromine atom will manifest as a pair of peaks (an isotopic doublet) separated by two mass-to-charge units (m/z), with nearly equal intensities.[4][5] This signature provides an unambiguous marker for bromine-containing ions and is a cornerstone of spectral interpretation for this molecule.

| Ion | Isotope | Calculated m/z | Expected Relative Intensity |

| Molecular Ion [M] | C₈H₈⁷⁹BrNO₂ | 228.9738 | ~100% |

| C₈H₈⁸¹BrNO₂ | 230.9718 | ~97.5% |

Part 2: Electron Ionization (EI) Fragmentation Analysis

Electron Ionization (70 eV) is a "hard" ionization technique that imparts significant internal energy into the molecule, leading to the formation of a radical cation (M•⁺) and subsequent extensive, predictable fragmentation. This method is typically coupled with Gas Chromatography (GC-MS).

The initial event is the removal of an electron to form the molecular ion, which will appear as an isotopic doublet at m/z 229/231 . The stability of the aromatic pyridine ring suggests this molecular ion will be clearly observable.[6] The subsequent fragmentation is driven by the formation of stable neutral molecules and charged fragments.

Predicted Primary EI Fragmentation Pathways

The major fragmentation pathways are dictated by the weakest bonds and the stability of the resulting ions and radicals. Key cleavages are expected at the benzylic-like position and adjacent to the carbonyl group (alpha-cleavage).

Caption: Predicted primary EI fragmentation pathways.

-

Alpha-Cleavage: Loss of a Methoxy Radical (•OCH₃) : Cleavage of the ester C-O bond is a classic fragmentation pathway.[4][6] This results in the loss of a methoxy radical (31 Da) and the formation of a highly stable, resonance-delocalized acylium ion at m/z 198/200 . This is anticipated to be a prominent peak in the spectrum.

-

Benzylic-type Cleavage: Loss of a Methoxycarbonyl Radical (•COOCH₃) : The bond between the methylene group (-CH₂-) and the pyridine ring is analogous to a benzylic bond. Cleavage of this bond results in the loss of a methoxycarbonyl radical (59 Da), yielding the bromopyridinylmethyl cation at m/z 170/172 .

-

Loss of Bromine Radical (•Br) : A common fragmentation for aromatic halides is the homolytic cleavage of the carbon-halogen bond.[4] This pathway leads to the loss of a bromine radical (79 or 81 Da) to produce a fragment ion at m/z 150 . Critically, this ion will appear as a single peak, not a doublet, as the diagnostic isotope has been lost.

-

Formation of the Methoxycarbonyl Cation : A competing alpha-cleavage can result in the formation of the methoxycarbonyl cation ([CH₃OCO]⁺) at m/z 59 . This is a highly characteristic fragment for methyl esters and is often observed as a significant peak.[4]

Summary of Predicted EI-MS Fragments

| m/z (Isotopic Pair) | Proposed Structure / Identity | Fragmentation Mechanism |

| 229 / 231 | [M]•⁺ | Molecular Ion |

| 198 / 200 | [M - OCH₃]⁺ | Alpha-cleavage |

| 170 / 172 | [M - COOCH₃]⁺ | Benzylic-type cleavage |

| 150 | [M - Br]⁺ | Loss of Br radical |

| 59 | [CH₃OCO]⁺ | Alpha-cleavage |

Part 3: Electrospray Ionization (ESI) Tandem MS (MS/MS) Analysis

ESI is a "soft" ionization technique, commonly paired with Liquid Chromatography (LC), that typically generates protonated molecules, [M+H]⁺, or other adducts (e.g., [M+Na]⁺) with minimal in-source fragmentation.[7] Structural information is obtained by selecting the precursor ion of interest (e.g., [M+H]⁺) and subjecting it to Collision-Induced Dissociation (CID) in a collision cell, which generates a product ion spectrum (MS/MS).

For Methyl 2-(5-bromopyridin-2-yl)acetate, the protonated molecule [M+H]⁺ is the expected precursor ion in the positive ion mode, appearing as an isotopic doublet at m/z 230/232 .[8] Fragmentation in CID occurs from this even-electron species and is dominated by the loss of stable, neutral molecules.

Predicted CID Fragmentation of [M+H]⁺

Caption: Predicted ESI-MS/MS fragmentation of [M+H]⁺.

-

Neutral Loss of Methanol (CH₃OH) : The most common fragmentation pathway for protonated methyl esters is the loss of a neutral methanol molecule (32 Da). This leads to the formation of the same stable acylium ion observed in EI-MS at m/z 198/200 . This is often the base peak in the CID spectrum.

-

Neutral Loss of Ketene (CH₂=C=O) : Another possible rearrangement involves the loss of ketene (42 Da) from the acetate moiety. This would produce a protonated 2-(hydroxymethyl)-5-bromopyridine ion at m/z 188/190 .

-

Neutral Loss of Methyl Acetate (CH₃COOCH₂) : Cleavage of the bond between the ring and the side chain can result in the loss of the entire methyl acetate group as a neutral molecule (74 Da), yielding the protonated 5-bromopyridine ion at m/z 156/158 .

Summary of Predicted ESI-MS/MS Fragments

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Mechanism / Fragment |

| 230 / 232 | 198 / 200 | 32 (CH₃OH) | Loss of Methanol |

| 230 / 232 | 188 / 190 | 42 (CH₂CO) | Loss of Ketene |

| 230 / 232 | 156 / 158 | 74 (C₃H₄O₂) | Loss of Methyl Acetate |

Part 4: Experimental Protocols

To validate the predicted fragmentation pathways, the following experimental setups serve as authoritative starting points.

Protocol 1: GC-EI-MS Analysis

This protocol is designed for the analysis of the pure compound or its presence in a relatively clean, volatile matrix.

-

Sample Preparation : Dissolve 1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).

-

GC System :

-

Column : Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Inlet : Split/splitless, set to 250°C. 1 µL injection volume.

-

Carrier Gas : Helium at a constant flow of 1.2 mL/min.

-

Oven Program : Initial temperature of 80°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.

-

-

MS System :

-

Ion Source : Electron Ionization (EI).

-

Source Temperature : 230°C.

-

Electron Energy : 70 eV.

-

Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

-

Scan Range : m/z 40-350.

-

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is ideal for analyzing the compound in complex matrices, such as biological fluids or reaction mixtures, where chromatographic separation is critical.

-

Sample Preparation : Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1-10 µg/mL.

-

LC System :

-

Column : Waters Acquity BEH C18 (or equivalent), 50 mm x 2.1 mm ID, 1.7 µm particle size.

-

Mobile Phase A : Water + 0.1% Formic Acid.

-

Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

-

Gradient : Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate : 0.4 mL/min.

-

Column Temperature : 40°C.

-

-

MS/MS System :

-

Ion Source : Electrospray Ionization (ESI), positive ion mode.

-

Capillary Voltage : 3.5 kV.

-

Source Temperature : 150°C.

-

Desolvation Gas (N₂) : Flow at 800 L/hr, temperature at 400°C.

-

MS1 : Full scan from m/z 100-350 to identify the [M+H]⁺ precursor at m/z 230/232.

-

MS2 (Product Ion Scan) : Isolate the precursor ion at m/z 230 and apply collision energy (e.g., 15-25 eV with Argon as collision gas) to generate the product ion spectrum.

-

Conclusion

The mass spectrometric fragmentation of Methyl 2-(5-bromopyridin-2-yl)acetate is highly predictable and rich with structural information. The unequivocal 1:1 isotopic doublet for all bromine-containing fragments serves as a powerful diagnostic filter. Under EI conditions, the fragmentation is expected to be dominated by alpha and benzylic-type cleavages, yielding key fragments at m/z 198/200 ([M-OCH₃]⁺), m/z 170/172 ([M-COOCH₃]⁺), and the characteristic ester ion at m/z 59 . Under ESI-MS/MS conditions, fragmentation of the protonated molecule ([M+H]⁺ at m/z 230/232) is primarily driven by the neutral loss of methanol, also producing the stable acylium ion at m/z 198/200 . By leveraging these predicted pathways, researchers can confidently identify this molecule and distinguish it from its isomers, ensuring the accuracy and integrity of their scientific endeavors in drug discovery and chemical synthesis.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53419526, Methyl 2-(5-bromopyridin-2-yl)acetate. PubChem. [Link]

-

Kitagawa, T., & Okuyama, T. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306-312. [Link]

-

PubChem. (n.d.). Methyl 2-(5-bromopyridin-2-yl)acetate. Retrieved from PubChem. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Course Material. [Link]

-

Mennella, V., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Nature Communications, 14(1), 1599. [Link]

-

LookChem. (n.d.). Cas 917023-06-4, Methyl 2-(5-broMopyridin-2-yl)acetate. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Pessôa, G. S., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(5), 3898-3920. [Link]

-

Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL). DP IB Chemistry Revision Note. [Link]

-

Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

O'Hagan, S. (n.d.). CHAPTER 2: Fragmentation and Interpretation of Spectra. Course Material. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. Methyl 2-(5-bromopyridin-2-yl)acetate | C8H8BrNO2 | CID 53419526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. whitman.edu [whitman.edu]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. savemyexams.com [savemyexams.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]

- 8. PubChemLite - Methyl 2-(5-bromopyridin-2-yl)acetate (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

Solubility profile of Methyl 2-(5-bromopyridin-2-YL)acetate in organic solvents

An In-depth Technical Guide to the Solubility Profile of Methyl 2-(5-bromopyridin-2-YL)acetate in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Chemical Development

In the landscape of pharmaceutical and agrochemical research, the journey from a promising molecule to a viable product is paved with critical physicochemical data. Among these, solubility stands as a cornerstone parameter. It dictates the feasibility of synthesis, purification, formulation, and ultimately, the bioavailability of a compound.[1][2] Methyl 2-(5-bromopyridin-2-yl)acetate, a key building block in the synthesis of novel active ingredients, is no exception.[3] A comprehensive understanding of its behavior in various organic solvents is not merely academic; it is a predictive tool for process optimization, a guide for formulation development, and a prerequisite for robust analytical method development.

This guide provides a detailed exploration of the solubility profile of Methyl 2-(5-bromopyridin-2-yl)acetate. We move beyond simple data reporting to explain the underlying principles and provide a robust, field-proven experimental framework for its determination. The methodologies described herein are designed to be self-validating, ensuring the generation of trustworthy and reproducible data for researchers, scientists, and drug development professionals.

Compound Overview: Physicochemical Properties

Methyl 2-(5-bromopyridin-2-yl)acetate is a pyridine derivative characterized by a bromo substituent and a methyl acetate group.[3][4] These functional groups define its chemical reactivity and its interactions with solvents.

| Property | Value | Source |

| IUPAC Name | methyl 2-(5-bromopyridin-2-yl)acetate | [4] |

| CAS Number | 917023-06-4 | [3][4][5] |

| Molecular Formula | C₈H₈BrNO₂ | [3][4] |

| Molecular Weight | 230.06 g/mol | [4] |

| Appearance | Colorless oil or Liquid/Solid/Semi-solid | [3][6][7] |

| Predicted Boiling Point | 266.0 ± 25.0 °C | [3] |

| Predicted Density | 1.517 ± 0.06 g/cm³ | [3] |

| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [3][6] |

Note: Some physical properties like boiling point and density are predicted values based on computational models.

Theoretical Underpinnings of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This concept is rooted in the polarity of the molecules and the intermolecular forces they can form. The structure of Methyl 2-(5-bromopyridin-2-yl)acetate offers several insights:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

-

Ester Group (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor, while the ester itself contributes to the compound's polarity.

-

Bromo Group (-Br): The electronegative bromine atom enhances the molecule's overall polarity and can participate in dipole-dipole interactions.

Based on this structure, we can predict that Methyl 2-(5-bromopyridin-2-yl)acetate will exhibit favorable solubility in polar organic solvents, particularly those that can engage in hydrogen bonding or strong dipole-dipole interactions. Its solubility is expected to be lower in nonpolar solvents like hexanes. While one vendor source indicates it is soluble in ethanol and ether, quantitative data is essential for practical applications.[3]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To generate reliable and definitive solubility data, the equilibrium shake-flask method is the gold standard in the pharmaceutical industry.[1][8] This method determines the thermodynamic solubility, which is the concentration of a solute in a saturated solution at equilibrium.[1] The protocol below is a self-validating system, designed for accuracy and reproducibility.

Causality Behind Method Selection

While high-throughput kinetic methods (e.g., nephelometry) are useful for early screening, they measure the concentration at which a compound precipitates from a supersaturated solution, which can differ significantly from true thermodynamic solubility.[2][9] The shake-flask method, although more time-consuming, ensures that the system has reached a true equilibrium between the dissolved and undissolved solid, providing a more accurate and fundamental physical constant.[10]

Step-by-Step Methodology

Materials and Reagents:

-

Methyl 2-(5-bromopyridin-2-yl)acetate (≥98% purity)

-

A selection of HPLC-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Acetone, Ethyl Acetate, Dichloromethane, Dimethyl Sulfoxide (DMSO), Toluene, Heptane)

-

2 mL glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

Equipment:

-

Analytical balance

-

Thermostatted shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Preparation: Add an excess amount of solid Methyl 2-(5-bromopyridin-2-yl)acetate to a 2 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a known volume (e.g., 1.0 mL) of the chosen organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatted shaker set to a constant temperature (e.g., 25 °C). Agitate the suspension for a sufficient period to reach equilibrium. A duration of 24-48 hours is standard for many pharmaceutical compounds.[8] This extended time is critical to overcome kinetic barriers to dissolution.

-

Phase Separation: After equilibration, allow the vials to rest at the same constant temperature to let the excess solid settle. Then, separate the saturated solution from the undissolved solid. This is a critical step to avoid artificially inflated results. Centrifugation (e.g., 10,000 rpm for 10 minutes) followed by careful filtration of the supernatant through a 0.22 µm syringe filter is the most robust method.[1]

-

Dilution: Immediately after filtration, accurately dilute a known volume of the saturated solution with the same solvent to bring the concentration within the calibrated range of the analytical method.

-

Quantification by HPLC: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound. The choice of HPLC over simpler methods like UV spectroscopy is deliberate; HPLC can separate the analyte from any potential impurities or degradants, ensuring that only the concentration of the target compound is measured.[9]

Experimental Workflow Diagram

Sources

- 1. researchgate.net [researchgate.net]

- 2. rheolution.com [rheolution.com]

- 3. lookchem.com [lookchem.com]

- 4. Methyl 2-(5-bromopyridin-2-yl)acetate | C8H8BrNO2 | CID 53419526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemuniverse.com [chemuniverse.com]

- 6. Methyl 2-(4-bromopyridin-2-yl)acetate | 1354021-08-1 [sigmaaldrich.com]

- 7. Methyl 2-(5-broMopyridin-2-yl)acetate | 917023-06-4 [chemicalbook.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of Methyl 2-(5-bromopyridin-2-YL)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Methyl 2-(5-bromopyridin-2-YL)acetate

Methyl 2-(5-bromopyridin-2-YL)acetate, a substituted pyridine derivative, stands as a pivotal intermediate in the landscape of modern medicinal and agricultural chemistry. Its structural motif, featuring a bromine atom and a methyl acetate group on the pyridine ring, offers two distinct and versatile points for chemical modification. This dual functionality makes it a highly sought-after building block for the synthesis of a diverse array of complex molecules with significant biological activity. In the pharmaceutical sector, it serves as a key precursor for the development of novel therapeutic agents, while in agrochemistry, it is instrumental in the creation of advanced pesticides and crop protection agents. This guide provides a comprehensive overview of the primary synthetic routes to this valuable compound, focusing on the selection of key starting materials and the underlying chemical principles that govern these transformations.

I. Strategic Synthesis: Mapping the Routes to Methyl 2-(5-bromopyridin-2-YL)acetate

The synthesis of Methyl 2-(5-bromopyridin-2-YL)acetate can be approached through several strategic pathways, each with its own set of advantages and considerations. The choice of a particular route often depends on the availability and cost of the starting materials, desired scale of production, and the specific isomeric purity required. This guide will focus on two of the most logical and industrially relevant synthetic strategies, originating from readily accessible precursors.

The two primary synthetic pathways that will be explored in detail are:

-

Functionalization of 5-bromo-2-picoline: This route involves the initial synthesis of 5-bromo-2-picoline, followed by the elaboration of the methyl group into the desired acetate side chain.

-

Direct Oxidation and Esterification of 5-bromo-2-picoline: This more direct approach focuses on the oxidation of the methyl group of 5-bromo-2-picoline to the corresponding carboxylic acid, followed by esterification.

The following sections will provide a detailed examination of these pathways, including step-by-step protocols and a discussion of the critical process parameters.

II. Pathway 1: Elaboration of the Methyl Group of 5-bromo-2-picoline

This synthetic strategy is a multi-step process that offers a high degree of control over the chemical transformations. It begins with the synthesis of the key intermediate, 5-bromo-2-picoline.

Step 1: Synthesis of the Key Starting Material: 5-bromo-2-picoline

5-bromo-2-picoline (also known as 5-bromo-2-methylpyridine) is a crucial precursor. Several methods for its synthesis have been reported, with the choice often dictated by the available starting materials.

Method A: From 2-Picoline via Electrophilic Bromination

Direct bromination of 2-picoline is a common approach. However, this reaction can yield a mixture of isomers, primarily 3-bromo-2-methylpyridine and the desired 5-bromo-2-methylpyridine, due to the directing effects of the methyl group and the pyridine nitrogen. Separation of these isomers can be challenging due to their similar boiling points.

Method B: From 5-nitro-2-chloropyridine

A more regioselective synthesis of 5-bromo-2-picoline can be achieved starting from 5-nitro-2-chloropyridine. This multi-step process, as detailed in patent literature, involves the introduction of the methyl group followed by conversion of the nitro group to a bromine atom.[1]

Experimental Protocol: Synthesis of 5-bromo-2-picoline from 5-nitro-2-chloropyridine [1]

-

Step 1a: Synthesis of 5-nitro-2-picoline:

-

In a suitable reaction vessel, diethyl malonate is reacted with a strong base, such as sodium hydride, in an aprotic solvent like toluene to generate the corresponding salt.

-

5-nitro-2-chloropyridine is then added dropwise to the reaction mixture, leading to a condensation reaction.

-

The resulting intermediate is then subjected to decarboxylation under acidic conditions (e.g., refluxing with 6N HCl) to yield 5-nitro-2-picoline.

-

-

Step 1b: Reduction of the Nitro Group:

-

5-nitro-2-picoline is reduced to 5-amino-2-methylpyridine. This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.

-

-

Step 1c: Sandmeyer-type Reaction:

-

The 5-amino-2-methylpyridine is converted to the corresponding diazonium salt by treatment with an acid (e.g., HBr) and sodium nitrite at low temperatures.

-

The diazonium salt is then reacted with a bromine source, such as cuprous bromide (CuBr) or by dripping in bromine, to yield 5-bromo-2-picoline. The product can be purified by extraction and distillation.

-

Step 2: Side-Chain Bromination of 5-bromo-2-picoline

Once 5-bromo-2-picoline is obtained, the next step is the selective bromination of the methyl group to form 2-bromo-5-(bromomethyl)pyridine. This is a radical substitution reaction, typically initiated by light or a radical initiator.

Experimental Protocol: Synthesis of 2-bromo-5-(bromomethyl)pyridine

-

A solution of 5-bromo-2-picoline in a suitable solvent, such as carbon tetrachloride, is treated with N-bromosuccinimide (NBS).

-

A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is added to the mixture.

-

The reaction is heated to reflux for several hours under an inert atmosphere.

-

After completion, the reaction mixture is filtered and the solvent is removed under reduced pressure to yield the crude product, which can be purified by chromatography.

Step 3: Cyanation of 2-bromo-5-(bromomethyl)pyridine

The benzylic bromide is then converted to a nitrile through a nucleophilic substitution reaction with a cyanide salt.

Experimental Protocol: Synthesis of 2-(5-bromopyridin-2-yl)acetonitrile [2][3]

-

2-bromo-5-(bromomethyl)pyridine is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

-

A solution of sodium cyanide in DMSO is added to the reaction mixture.

-

The reaction is heated to facilitate the nucleophilic displacement of the bromide by the cyanide ion.

-

Upon completion, the reaction mixture is poured into ice water and the product is extracted with an organic solvent like ether. The organic layer is then dried and concentrated to yield 2-(5-bromopyridin-2-yl)acetonitrile.

Step 4: Hydrolysis of the Nitrile and Esterification

The final steps involve the hydrolysis of the nitrile to the corresponding carboxylic acid, followed by esterification to yield the target molecule.

Experimental Protocol: Synthesis of Methyl 2-(5-bromopyridin-2-YL)acetate

-

Step 4a: Hydrolysis of 2-(5-bromopyridin-2-yl)acetonitrile:

-

The nitrile can be hydrolyzed to 2-(5-bromopyridin-2-yl)acetic acid under either acidic or basic conditions. For example, alkaline hydrolysis can be achieved by refluxing the nitrile with an aqueous solution of a base like potassium hydroxide in ethanol. Acid-catalyzed hydrolysis can also be employed.

-

-

Step 4b: Esterification of 2-(5-bromopyridin-2-yl)acetic acid:

-

The resulting carboxylic acid is then esterified to the methyl ester. A common method is Fischer esterification, which involves refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.

-

III. Pathway 2: Direct Oxidation and Esterification of 5-bromo-2-picoline

This pathway offers a more concise route to the target molecule by directly converting the methyl group of 5-bromo-2-picoline into the carboxylic acid functional group.

Step 1: Oxidation of 5-bromo-2-picoline

The methyl group of 5-bromo-2-picoline can be oxidized to a carboxylic acid using a variety of oxidizing agents. The choice of oxidant is crucial to achieve high yield and selectivity without affecting the bromine substituent or the pyridine ring.

Conceptual Protocol: Oxidation of 5-bromo-2-picoline to 5-bromo-2-pyridinecarboxylic acid

-

5-bromo-2-picoline can be oxidized using strong oxidizing agents. While various methods exist for the oxidation of picolines to picolinic acids, a common laboratory method involves the use of potassium permanganate (KMnO₄).

-

The reaction is typically carried out in an aqueous solution, and the reaction mixture is heated to drive the oxidation to completion.

-

Careful control of the reaction conditions, such as temperature and stoichiometry of the oxidizing agent, is necessary to prevent over-oxidation and side reactions.

Step 2: Esterification of 5-bromo-2-pyridinecarboxylic acid

The resulting 5-bromo-2-pyridinecarboxylic acid is then esterified to the methyl ester.

Experimental Protocol: Esterification of 5-bromo-2-pyridinecarboxylic acid

-

The carboxylic acid is dissolved in an excess of methanol.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added.

-

The mixture is heated at reflux for several hours to drive the equilibrium towards the formation of the ester.

-

After the reaction is complete, the excess methanol is removed, and the residue is worked up by neutralization and extraction to isolate the desired Methyl 2-(5-bromopyridin-2-YL)acetate.

IV. Comparative Analysis of Synthetic Routes

| Feature | Pathway 1: Elaboration of the Methyl Group | Pathway 2: Direct Oxidation and Esterification |

| Number of Steps | Multiple steps | Fewer steps |

| Control | High degree of control over each transformation | Can be less selective, potential for side reactions |

| Reagents | Involves radical initiators and cyanide salts | Utilizes strong oxidizing agents |

| Overall Yield | Can be high if each step is optimized | May be lower due to the harshness of the oxidation step |

| Scalability | May be more complex to scale up | Potentially more straightforward for large-scale production |

V. Visualization of Synthetic Pathways

Pathway 1: Elaboration of the Methyl Group of 5-bromo-2-picoline

Caption: Synthetic route via side-chain functionalization.

Pathway 2: Direct Oxidation and Esterification

Caption: Direct oxidation and esterification route.

VI. Conclusion and Future Perspectives

The synthesis of Methyl 2-(5-bromopyridin-2-YL)acetate is a critical process for the pharmaceutical and agrochemical industries. This guide has detailed two robust synthetic strategies, each with its own merits. The multi-step pathway involving the elaboration of the methyl group of 5-bromo-2-picoline offers greater control, while the direct oxidation route provides a more concise approach. The selection of the optimal pathway will depend on the specific requirements of the synthesis, including scale, cost, and purity. Future research in this area may focus on the development of more efficient and environmentally benign catalytic systems for these transformations, further enhancing the accessibility of this vital chemical intermediate.

VII. References

-

CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents.

-

Synthesis of 2-bromo-5-bromomethylpyridine - PrepChem.com. [Link]

-

Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed. [Link]

-

Oxidation of Picoline With Oxygen To Nicotinic Aci | PDF | Salt (Chemistry) - Scribd. [Link]

Sources

Literature review on the synthesis of substituted pyridineacetic acids

An In-Depth Technical Guide to the Synthesis of Substituted Pyridineacetic Acids